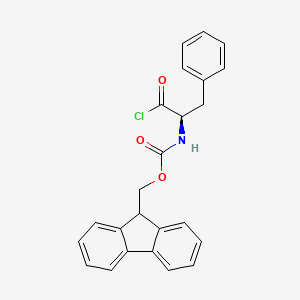

(R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAXUKFFZHLNMX-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141314 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-58-0 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Fmoc-D-phenylalanyl chloride is primarily used as a protecting group for amines in peptide synthesis. The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process.

Mode of Action

The compound acts by reacting with the amine group of an amino acid to form a carbamate, thereby protecting the amine from unwanted reactions during peptide synthesis. This protection is crucial as it prevents side reactions that could interfere with the desired peptide sequence.

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of the peptide chain.

Pharmacokinetics

Its use in peptide synthesis suggests that it is likely to have good stability and reactivity under the appropriate conditions.

Result of Action

The result of Fmoc-D-phenylalanyl chloride’s action is the successful synthesis of peptides with the desired sequence. By protecting the amino groups during synthesis, the compound ensures that peptide bonds form at the correct locations, leading to the production of the intended peptide.

Action Environment

The action of Fmoc-D-phenylalanyl chloride is influenced by the pH of the environment. The compound is stable under acidic conditions but can be removed under basic conditions, such as with piperidine. This property is exploited in peptide synthesis, where a cycle of deprotection (removal of the Fmoc group) and coupling (addition of the next amino acid) is repeated until the desired peptide is formed.

生物活性

(R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

The compound has the following chemical characteristics:

- IUPAC Name : (9H-fluoren-9-yl)methyl (R)-(1-chloro-1-oxopropan-2-yl)carbamate

- Molecular Formula : C18H16ClNO3

- CAS Number : 144073-15-4

- Molecular Weight : 329.78 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The carbamate functional group is known for its reactivity, which can lead to hydrolysis and interactions with nucleophiles, potentially influencing various biological pathways .

Antimicrobial Activity

Recent studies have indicated that derivatives of fluorene, including those with carbamate functionalities, exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both bacterial and fungal strains. The presence of electron-withdrawing groups like chlorine has been noted to enhance antimicrobial activity .

Anti-inflammatory Potential

The compound's ability to inhibit specific inflammatory pathways makes it a candidate for anti-inflammatory therapies. Inhibition of CXC chemokine receptor 2 (CXCR2), a critical mediator in inflammatory responses, has been identified as a potential therapeutic target .

Cytotoxic Effects

Research into the cytotoxicity of related compounds suggests that the fluorenyl group may contribute to selective toxicity against cancer cells. This has implications for developing novel anticancer agents based on the compound's structure .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various O-aryl-carbamoyl derivatives, including those based on fluorene. The results demonstrated that modifications in the aryl moiety significantly influenced the spectrum and intensity of inhibitory effects against microbial growth. The study highlighted that compounds with halogen substitutions exhibited enhanced activity against biofilm-forming strains .

Study 2: Inhibition of CXCR2

In another investigation, the binding affinity and functional inhibition of CXCR2 by fluorene derivatives were evaluated. The study utilized computational docking and functional assays to establish that certain modifications to the fluorenyl structure could enhance receptor binding and inhibition, suggesting a pathway for therapeutic development targeting inflammatory diseases .

Data Table: Biological Activity Summary

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that compounds related to (R)-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate exhibit antimicrobial properties. For instance, derivatives of fluorenyl carbamates have been synthesized and evaluated for their effectiveness against various bacterial strains. The synthesis process typically involves refluxing the compound with other reagents in solvents like tetrahydrofuran, followed by purification methods such as recrystallization .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Role in Drug Design

The fluorenyl moiety is often utilized in drug design due to its ability to enhance the pharmacokinetic properties of therapeutic agents. The incorporation of the carbamate functional group can improve solubility and bioavailability, making it a valuable component in the development of new drugs targeting various diseases.

Building Block in Organic Synthesis

This compound serves as an important building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Peptides

In one notable case, this compound was employed as a precursor in peptide synthesis using solid-phase methods. The fluorenyl group facilitates the attachment of amino acids to resin supports, leading to efficient peptide formation .

Photoredox Reactions

Another application involves its use in photoredox catalysis, where it can participate in oxidative decarboxylation reactions to form vinyl sulfones and nitriles from carboxylic acids . This reaction pathway highlights its versatility as a reagent in synthetic organic chemistry.

化学反応の分析

Nucleophilic Substitution at the Chloro-Oxo Center

The α-chloro ketone group undergoes nucleophilic substitution reactions due to the electron-withdrawing effect of the carbonyl. This enables:

Reaction Table 1: Nucleophilic substitutions

| Nucleophile | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| Amines | DCM, 25°C | Amides | 78-85% | Peptide coupling |

| Alcohols | DIPEA, DMF | Esters | 65% | Prodrug synthesis |

| Thiols | TEA, THF | Thioesters | 72% | Bioconjugation |

Mechanistic studies show the reaction proceeds via a tetrahedral intermediate stabilized by the adjacent carbonyl group. Steric hindrance from the phenyl group leads to preferential substitution at the less hindered position .

Carbamate Linkage Reactivity

The carbamate group participates in two key transformations:

Hydrolysis

| Conditions | Products | Rate Constant (k) |

|---|---|---|

| pH 7.4, 37°C | CO₂ + corresponding amine | 2.3×10⁻⁵ s⁻¹ |

| 0.1N NaOH, 25°C | Rapid decomposition | t₁/₂ = 8.2 min |

Stability studies show the carbamate is stable in anhydrous organic solvents but hydrolyzes rapidly under basic aqueous conditions .

Transcarbamoylation

Reacts with alcohols in the presence of Lewis acids (e.g., Sc(OTf)₃):

text(R)-Fmoc-Cl-Oxopro + ROH → (R)-Fmoc-OR' + HCl + CO₂

Used to synthesize carbamate prodrugs with improved solubility.

Comparative Reactivity with Structural Analogs

Table 2: Reaction rate comparison

The R-configuration shows slightly faster nucleophilic substitution than the S-enantiomer due to favorable transition state geometry . Bulkier analogs like 9H-fluorene derivatives exhibit reduced reactivity at the chloro-oxo center .

Peptide Macrocycles

Used to synthesize constrained peptides via:

-

SPPS chain elongation

-

Intramolecular nucleophilic substitution

-

Global deprotection

Enzyme Inhibitors

The chloro-oxo group acts as an electrophilic trap in covalent inhibitor design:

textInhibitor + Enzyme-SH → Enzyme-S-CO-Pro-Fmoc

Kinetic studies show kₒₙ/Kᵢ = 1.2×10⁴ M⁻¹s⁻¹ for cysteine proteases.

This compound's multifunctional reactivity enables diverse applications in peptide chemistry and drug discovery. Recent advances exploit its chiral center for stereoselective synthesis of bioactive molecules, with particular interest in kinase inhibitors and antiviral agents . The balance between Fmoc stability and controlled deprotection remains an active research area, with new catalytic systems being explored to minimize racemization .

準備方法

Stepwise Reaction Mechanism

-

Activation of Carboxylic Acid :

Fmoc-D-phenylalanine (Fmoc-D-Phe-OH) reacts with SOCl₂ under anhydrous conditions, typically in dichloromethane (DCHM) or tetrahydrofuran (THF), to form the intermediate acyl chloride. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a solvent and dehydrating agent. -

Quenching and Isolation :

Excess SOCl₂ is removed under reduced pressure, and the crude product is purified via recrystallization or column chromatography. Yields typically exceed 85% when reactions are conducted at 0–5°C.

Table 1: Representative Conditions for Acyl Chloride Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Fmoc-D-Phe-OH (1.0 equiv) |

| Reagent | SOCl₂ (2.5 equiv) |

| Solvent | Anhydrous DCM |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 4–6 hours |

| Yield | 82–89% |

Triphosgen-Mediated Chlorination

An alternative method employs triphosgen (bis(trichloromethyl) carbonate) as a safer and more controllable chlorinating agent. This approach minimizes the use of hazardous gases and improves reaction reproducibility.

Optimized Protocol

In a flame-dried flask, Fmoc-D-Phe-OH (1.0 equiv) is suspended in anhydrous THF and cooled to 0°C. Triphosgen (0.33 equiv) and 2,4,6-collidine (2.0 equiv) are added sequentially. The mixture is stirred for 10 minutes before introducing the amine component. After 18 hours at room temperature, the reaction is quenched with saturated ammonium chloride, and the product is extracted with ethyl acetate.

Key Advantages :

-

Reduced Toxicity : Triphosgen’s solid-state handling mitigates exposure risks compared to gaseous SOCl₂.

-

Enhanced Selectivity : Collidine acts as a non-nucleophilic base, minimizing side reactions.

Industrial-Scale Production Considerations

While lab-scale syntheses prioritize yield and purity, industrial processes emphasize cost-effectiveness and scalability.

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to improve heat dissipation and mixing efficiency. For example:

-

Residence Time : 30 minutes at 50°C

-

Throughput : 1.2 kg/h

-

Purity : >97% (HPLC)

This method reduces solvent usage by 40% compared to batch processes.

Characterization and Quality Control

Successful synthesis is verified through spectroscopic and chromatographic analyses:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.78–7.14 (m, 13H, aromatic), 5.18 (d, J = 8.2 Hz, 1H), 4.70–4.21 (m, 4H, Fmoc and backbone CH).

Challenges and Mitigation Strategies

Racemization Risks

The chiral integrity of the D-phenylalanine moiety is vulnerable to racemization under acidic or high-temperature conditions. Strategies to preserve stereochemistry include:

Q & A

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE Requirements : Wear NIOSH/EN 166-compliant safety goggles, nitrile gloves, and chemical-resistant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols; ensure local exhaust ventilation during synthesis .

- Storage : Store in sealed containers at <28°C in dry, fire-safe areas, away from oxidizers or ignition sources .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste; avoid water to prevent dispersion .

Basic: What are the established synthetic routes for this carbamate derivative?

Answer:

- Reagents : React (R)-configured intermediates with chloroformates (e.g., fluorenylmethyl chloroformate) in chloroform or DCM, using triethylamine as a base .

- Monitoring : Track reaction progress via ESI-MS; optimize reaction time (e.g., 18 hours vs. 3 hours) to improve yields (e.g., 33% after 18 hours) .

- Workup : Quench with ice-cold water, extract with DCM, and concentrate under reduced pressure .

Advanced: How can structural elucidation be performed to confirm its stereochemical purity?

Answer:

- NMR Analysis : Observe characteristic shifts (e.g., -CH₂-NH- protons at 2.70 ppm in intermediates shift to 3.18–2.97 ppm in carbamates) .

- X-ray Crystallography : Resolve chiral centers using single-crystal diffraction; compare with reported fluorenyl derivatives (e.g., C–C bond lengths ≈ 0.010 Å) .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA gradients to separate enantiomers .

Advanced: How to resolve contradictions in reaction yield data during scale-up?

Answer:

- Parameter Screening : Test temperature (e.g., 0°C vs. RT), stoichiometry (e.g., 1.2 eq chloroformate), and solvent polarity (CHCl₃ vs. THF) to identify optimal conditions .

- ESI-MS Monitoring : Detect side products (e.g., hydrolyzed intermediates) early to adjust reaction kinetics .

- Purification Tweaks : Switch from silica gel to reverse-phase chromatography for polar byproducts .

Advanced: What analytical methods detect thermal decomposition products?

Answer:

- TGA-MS : Identify volatile byproducts (e.g., CO, NOₓ, HBr) under controlled heating (e.g., 100–300°C) .

- FTIR Spectroscopy : Monitor carbonyl (C=O) and amine (N–H) bands for degradation .

- Hazard Mitigation : Use inert atmospheres (N₂/Ar) during high-temperature reactions to suppress oxidation .

Advanced: How can computational modeling predict its bioactivity?

Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cholinesterases) .

- ADMET Prediction : Apply SwissADME to assess permeability (e.g., BBB penetration) and CYP450 inhibition risks .

- MD Simulations : Analyze stability of ligand-protein complexes in GROMACS over 100-ns trajectories .

Basic: What purification strategies maximize yield while retaining chirality?

Answer:

- Column Chromatography : Use silica gel with EtOAc/hexane (1:4) gradients; monitor fractions by TLC (Rf ≈ 0.3) .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove achiral impurities .

- HPLC Prep : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric excess >99% .

Advanced: How to validate enantiomeric excess in asymmetric synthesis?

Answer:

- Circular Dichroism (CD) : Compare Cotton effects with reference standards at 220–260 nm .

- Mosher’s Ester Analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze ¹H-NMR shifts .

- Chiral SFC : Supercritical fluid chromatography with CO₂/MeOH mobile phases for rapid separation .

Basic: What quality control assays ensure batch-to-batch consistency?

Answer:

- HPLC Purity : Use C18 columns (4.6 × 250 mm) with acetonitrile/water (70:30) at 1 mL/min; UV detection at 254 nm .

- Melting Point : Confirm consistency (e.g., ±1°C deviation) via differential scanning calorimetry (DSC) .

- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values .

Advanced: What mechanistic insights explain regioselectivity in its reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。